molecular formula C14H18N2O4 B1399410 Ethyl 1-(3-carboxypyridin-4-YL)isonipecotate CAS No. 1053658-38-0

Ethyl 1-(3-carboxypyridin-4-YL)isonipecotate

Cat. No.: B1399410
CAS No.: 1053658-38-0
M. Wt: 278.3 g/mol
InChI Key: OMMBJCAGCDUBQQ-UHFFFAOYSA-N
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Description

Ethyl 1-(3-carboxypyridin-4-YL)isonipecotate is a chemical compound with the molecular formula C14H18N2O4 and a molecular weight of 278.3 g/mol It is a derivative of isonipecotic acid and contains a pyridine ring substituted with a carboxyl group and an ethyl ester group

Preparation Methods

The synthesis of Ethyl 1-(3-carboxypyridin-4-YL)isonipecotate typically involves the reaction of isonipecotic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with 3-carboxypyridine to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 1-(3-carboxypyridin-4-YL)isonipecotate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 1-(3-carboxypyridin-4-YL)isonipecotate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(3-carboxypyridin-4-YL)isonipecotate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered neuronal activity .

Comparison with Similar Compounds

Ethyl 1-(3-carboxypyridin-4-YL)isonipecotate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-(4-ethoxycarbonylpiperidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-2-20-14(19)10-4-7-16(8-5-10)12-3-6-15-9-11(12)13(17)18/h3,6,9-10H,2,4-5,7-8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMBJCAGCDUBQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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